REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1([CH2:10][C:11](OCC)=[O:12])[CH2:9][O:8][CH2:7]1)C.[Cl-].[NH4+]>C1COCC1>[OH:3][CH2:4][CH2:5][C:6]1([CH2:10][CH2:11][OH:12])[CH2:9][O:8][CH2:7]1 |f:1.2|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(COC1)CC(=O)OCC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
AlLiH4
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated from the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
This extraction
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC1(COC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.9 mmol | |
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |